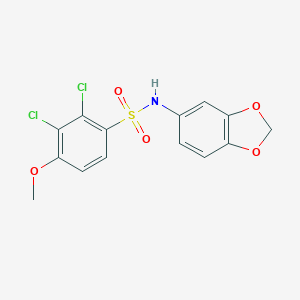![molecular formula C12H16BrNO4S2 B426448 Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate CAS No. 577964-55-7](/img/structure/B426448.png)
Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of a bromothiophene ring, a sulfonyl group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.
Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromothiophen-2-ylsulfonyl chloride.
Piperidine Derivatization: The sulfonyl chloride intermediate is reacted with piperidine-4-carboxylate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted thiophenes.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate can be compared with other sulfonylpiperidine derivatives:
Similar Compounds: Ethyl 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate, Ethyl 1-(5-fluorothiophen-2-yl)sulfonylpiperidine-4-carboxylate.
Uniqueness: The presence of the bromine atom in the thiophene ring imparts unique reactivity and properties, making it distinct from its chloro and fluoro analogs.
Properties
CAS No. |
577964-55-7 |
|---|---|
Molecular Formula |
C12H16BrNO4S2 |
Molecular Weight |
382.3g/mol |
IUPAC Name |
ethyl 1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H16BrNO4S2/c1-2-18-12(15)9-5-7-14(8-6-9)20(16,17)11-4-3-10(13)19-11/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
AGJITPBMBVQALQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B426365.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide](/img/structure/B426367.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B426368.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B426372.png)
![2,4,6-trimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B426373.png)
![3-(5-{[1-(4-Chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B426376.png)
![N-{4-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B426377.png)

![N-[4-(cyanomethyl)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B426379.png)
![5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B426381.png)
![2-chloro-5-(5-{(Z)-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B426382.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B426385.png)
![4-Methoxy-3-methyl-N-[2-(pyrrolidine-1-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B426386.png)
![2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B426388.png)
